

An In-depth Technical Guide to Dimethyl Bromomalonate

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Compound of Interest

Compound Name: *Dimethyl bromomalonate*

Cat. No.: *B1294421*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **dimethyl bromomalonate** (CAS No. 868-26-8), a key reagent in organic synthesis. It covers its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and major applications.

Core Properties of Dimethyl Bromomalonate

Dimethyl bromomalonate is a reactive liquid primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the formation of cyclopropane rings and in free-radical addition reactions.

Physicochemical Data

The key physical and chemical properties of **dimethyl bromomalonate** are summarized below for easy reference.

Property	Value	Reference(s)
CAS Number	868-26-8	
Molecular Formula	C ₅ H ₇ BrO ₄	
Molecular Weight	211.01 g/mol	
Appearance	Clear, colorless to light yellow liquid	
Density	1.601 g/mL at 25 °C	
Boiling Point	105-108 °C at 11 mmHg	
Refractive Index	n ₂₀ /D 1.460	
Flash Point	110 °C (230 °F) - closed cup	
Solubility	Miscible with alcohol and diethyl ether. Slightly soluble in water. (Data for analogous Dimethyl Malonate)	


Spectroscopic Data

Spectroscopy	Data	Reference(s)
^1H NMR	Spectra available. Key signals expected for methoxy protons ($-\text{OCH}_3$) and the alpha-proton ($-\text{CHBr}$).	
^{13}C NMR	Spectra available. Key signals expected for carbonyl carbons ($\text{C}=\text{O}$), the alpha-carbon ($-\text{CHBr}$), and methoxy carbons ($-\text{OCH}_3$).	
Mass Spectrometry	Spectra available.	
Infrared (IR)	Spectra available. Strong absorption bands are expected for the $\text{C}=\text{O}$ (ester) groups.	

Safety and Handling

Dimethyl bromomalonate is a corrosive compound that requires careful handling in a laboratory setting. Adherence to appropriate safety protocols is mandatory.

Hazard Identification and GHS Classification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion 1B	 alt text	Danger	H314: Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles and a face shield.

- **Skin Protection:** Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
- **Respiratory Protection:** If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
- **Storage:** Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Experimental Protocols

Detailed methodologies for the synthesis of **dimethyl bromomalonate** and its application in key synthetic transformations are provided below.

Protocol 1: Synthesis of Dimethyl Bromomalonate via Bromination

This protocol is adapted from a verified procedure for the synthesis of diethyl bromomalonate and is expected to yield the target compound with high purity.



Materials:

- Dimethyl malonate
- Dry bromine (Br_2)
- Carbon tetrachloride (CCl_4 , anhydrous)
- 5% Sodium carbonate (Na_2CO_3) solution

Procedure:

- **Apparatus Setup:** Equip a three-necked flask with a mechanical stirrer, a reflux condenser connected to a gas trap (for HBr absorption), and a dropping funnel.

- Initial Charge: In the flask, place 1.0 mole of dimethyl malonate and 150 mL of anhydrous carbon tetrachloride.
- Bromine Addition: In the dropping funnel, place 1.03 moles of dry bromine.
- Reaction Initiation: Start the stirrer and add a few milliliters of bromine to the flask. Gently warm the flask with a heat source (e.g., a light bulb) until the reaction begins, indicated by the evolution of hydrogen bromide gas.
- Reaction Continuation: Add the remaining bromine dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, continue to reflux the mixture for approximately one hour, or until the evolution of HBr ceases.
- Workup: Cool the reaction mixture to room temperature. Wash the organic solution five times with 50 mL portions of 5% sodium carbonate solution to neutralize any remaining acid.
- Purification: Separate the organic layer and distill under reduced pressure to purify the **dimethyl bromomalonate**.

Caption: Workflow for the synthesis of **dimethyl bromomalonate**.

Protocol 2: Enantioselective Synthesis of Nitrocyclopropanes

This general protocol is based on the organocatalytic method developed by Xuan, Yan, and colleagues, which achieves high enantioselectivity.^[1]

Reaction: $\text{Aryl-CH=CH-NO}_2 + \text{BrCH(COOCH}_3)_2 \xrightarrow{\text{(Catalyst)}} \text{Aryl-Cyclopropane-(NO}_2\text{)(COOCH}_3)_2$

Materials:

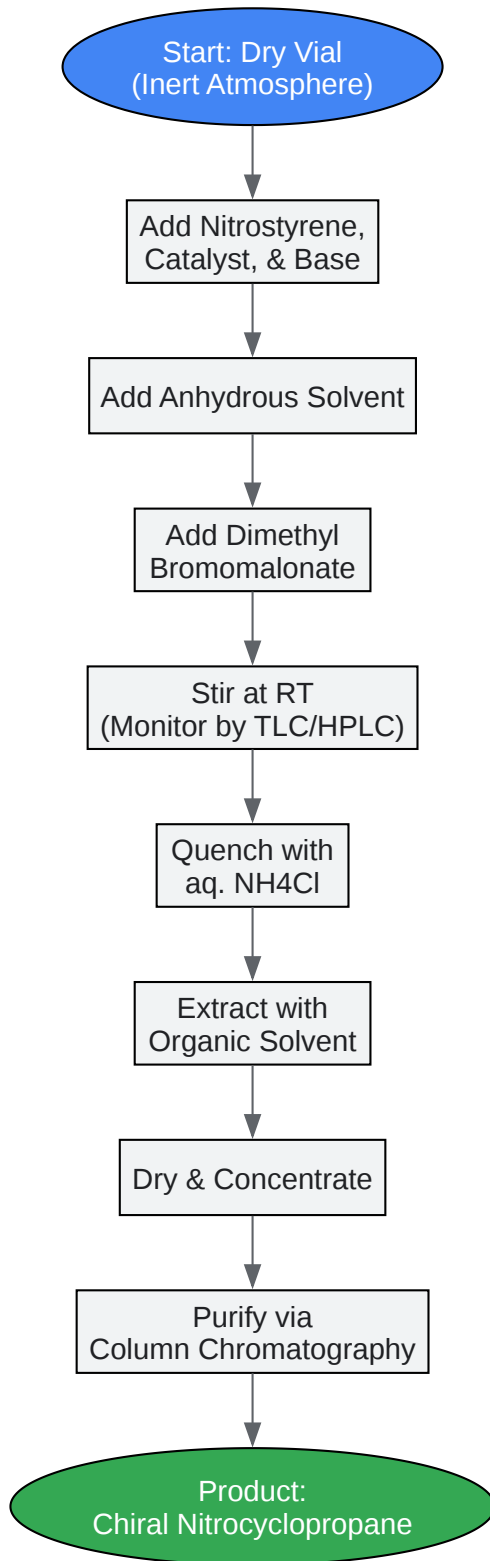
- β -Nitrostyrene derivative (1.0 eq)
- **Dimethyl bromomalonate** (1.2 eq)

- 6'-Demethyl quinine catalyst (e.g., 10 mol%)
- Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
- Base (e.g., K₂CO₃ or another suitable inorganic base)

Procedure:

- **Reaction Setup:** To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the β -nitrostyrene derivative, the 6'-demethyl quinine catalyst, and the base.
- **Solvent Addition:** Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
- **Reagent Addition:** Add the **dimethyl bromomalonate** to the stirring mixture.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to days depending on the substrate.
- **Quenching:** Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the desired nitrocyclopropane derivative.

Workflow: Enantioselective Nitrocyclopropane Synthesis

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Caption: Experimental workflow for nitrocyclopropane synthesis.

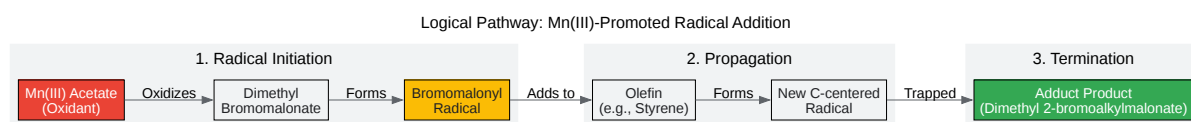
Protocol 3: Manganese(III)-Promoted Free-Radical Addition to Olefins

Dimethyl bromomalonate can participate in free-radical chain addition reactions with olefins, promoted by Manganese(III) acetate. This reaction is a powerful tool for forming carbon-carbon bonds.

Logical Relationship: This process involves the in-situ generation of a bromomalonyl radical via oxidation by Mn(III). This radical then adds to an olefin, creating a new carbon-centered radical, which is subsequently trapped to form the final product.

General Procedure Outline:

- **Setup:** A reaction vessel is charged with the olefin substrate, **dimethyl bromomalonate**, and Manganese(III) acetate (typically in excess).
- **Solvent:** A suitable solvent, often acetic acid, is used.
- **Reaction:** The mixture is heated (e.g., reflux) to initiate the radical reaction.
- **Workup:** After completion, the reaction is cooled, and the manganese salts are removed, typically through an aqueous workup and extraction.
- **Purification:** The final product is purified by chromatography or distillation.



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Caption: Logical pathway of Mn(III)-promoted radical addition.

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References

- 1. rsc.org [rsc.org]
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